molecular formula C11H18ClN B12956113 N-(2,4-dimethylbenzyl)ethanamine hydrochloride

N-(2,4-dimethylbenzyl)ethanamine hydrochloride

Cat. No.: B12956113
M. Wt: 199.72 g/mol
InChI Key: WRDQOTFLFVQGLP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylbenzyl)ethanamine hydrochloride is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. This secondary amine features a benzyl group substituted with methyl groups at the 2 and 4 positions, a structure that suggests potential as a key intermediate or scaffold in the development of novel bioactive molecules. Similar amine-containing compounds are frequently investigated for their interactions with the central nervous system and have shown a diverse range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties . The molecular structure of this compound includes a basic amine nitrogen, which typically allows for salt formation, improving stability and handling. As with many research compounds featuring substituted amine groups, its mechanism of action in biological systems would be highly dependent on the specific target and structural configuration. Researchers value such building blocks for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided as a high-purity solid for laboratory use. It is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-4-12-8-11-6-5-9(2)7-10(11)3;/h5-7,12H,4,8H2,1-3H3;1H

InChI Key

WRDQOTFLFVQGLP-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=C(C=C1)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylbenzyl)ethanamine hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with ethanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,4-dimethylbenzyl chloride} + \text{ethanamine} \rightarrow \text{N-(2,4-dimethylbenzyl)ethanamine} ]

The product is then treated with hydrochloric acid to form the hydrochloride salt:

[ \text{N-(2,4-dimethylbenzyl)ethanamine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylbenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2,4-dimethylbenzyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylbenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Ethanamine Derivatives

Key Compounds :
  • 25B-NBOMe, 25C-NBOMe, 25I-NBOMe (): These compounds feature a 2,5-dimethoxyphenyl group substituted with halogen atoms (Br, Cl, I) at the 4-position and a methoxybenzyl group.
  • 2-(4-Cyano-2,5-dimethoxyphenyl)-N-(2-hydroxy-3-ethylbenzyl)ethanamine hydrochloride (): Contains a cyano group and methoxy substituents on the phenyl ring, with a hydroxyethylbenzyl group.
Structural and Functional Insights :
  • Substituent Effects: Halogens (Br, Cl, I) at the 4-position in NBOMe derivatives enhance receptor affinity and hallucinogenic potency, while methoxy groups at the 2,5-positions stabilize interactions with 5-HT₂A receptors . The cyano group in ’s compound may modulate electron density, affecting binding kinetics.

Diphenhydramine Hydrochloride ()

Structure :
  • Core : Ethanamine substituted with a diphenylmethoxy group (C₆H₅)₂CH-O-.
  • Molecular Formula: C₁₇H₂₁NO·HCl.
Functional Comparison :
  • Receptor Targets : Primarily acts as an H₁ histamine receptor antagonist, causing sedative effects. Unlike N-(2,4-dimethylbenzyl)ethanamine, diphenhydramine lacks direct serotonergic activity due to its bulky diphenylmethoxy group .
  • Applications: Widely used as an antihistamine, contrasting with the hallucinogenic or research-oriented applications of NBOMe derivatives.

Tryptamine Derivatives ()

Key Compounds :
  • Tryptamine hydrochloride : Features an indole ring (C₈H₆N-) linked to ethanamine.
  • 5-Substituted Tryptamines : Include ethyl or propyl groups at the indole 5-position.
Mechanistic Differences :
  • The indole nitro group enhances anti-plasmodial activity .

Chlorinated Derivatives ()

Examples :
  • N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride (): Contains dichloro-substituted benzyl and hydroxylamine groups.
  • 2-(2-Benzyl-4-chlorophenoxy)-N,N-dimethylethanaminium chloride (): Combines chloro and benzyl substituents.
Functional Insights :
  • Electron-Withdrawing Effects : Chlorine atoms increase compound polarity and stability but may reduce CNS penetration compared to methyl or methoxy groups.
  • Applications : Often used in organic synthesis or as intermediates, contrasting with the receptor-targeting roles of NBOMe or tryptamine derivatives .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Pharmacological Activity Reference
N-(2,4-Dimethylbenzyl)ethanamine HCl C₁₁H₁₇N·HCl 2,4-dimethylbenzyl Hypothetical 5-HT₂A modulation
25B-NBOMe HCl C₁₈H₂₁BrNO₃·HCl 4-Br, 2,5-OCH₃, 2-OCH₃-benzyl Hallucinogenic (ED₅₀: 0.5 mg/kg)
Diphenhydramine HCl C₁₇H₂₁NO·HCl Diphenylmethoxy H₁ antagonist (sedation)
Tryptamine HCl C₁₀H₁₂N₂·HCl Indole-3-yl Anti-plasmodial, HSP90 inhibition
N-(2,4-Dichlorobenzyl)hydroxylamine HCl C₇H₈Cl₃NO 2,4-Cl, hydroxylamine Synthetic intermediate

Research Findings and Contradictions

  • NBOMe vs. Diphenhydramine : While NBOMe derivatives () activate 5-HT₂A receptors, diphenhydramine () antagonizes H₁ receptors, illustrating how substituents dictate target selectivity.
  • Tryptamine vs. Benzyl Ethanamines : Tryptamine’s indole ring enables HSP90 interactions absent in benzyl-substituted analogs, highlighting structural determinants of protein binding .

Biological Activity

N-(2,4-dimethylbenzyl)ethanamine hydrochloride is a compound that belongs to the class of substituted ethanamines. Its structure features a dimethyl-substituted benzyl group attached to an ethanamine backbone, which may confer unique biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₈ClN
  • Molecular Weight : 199.72 g/mol
  • Chemical Structure : The compound consists of a benzyl group with two methyl substituents at the 2 and 4 positions, linked to an ethanamine moiety.

The exact mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that its activity may involve:

  • Receptor Interaction : Binding to specific neurotransmitter receptors (e.g., serotonin and dopamine receptors), which could lead to alterations in neurotransmission.
  • Enzyme Modulation : Inhibition or activation of enzymes involved in neurotransmitter synthesis or degradation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
N-(4-Methylbenzyl)ethanamine hydrochlorideC₁₁H₁₈ClNMethyl group substitution affects potency
N-(3,4-Dimethylbenzyl)ethanamine hydrochlorideC₁₂H₁₉ClNIncreased lipophilicity due to dimethyl substitution
N-(4-Nitrobenzyl)ethanamine hydrochlorideC₁₁H₁₄ClN₃O₂Nitro group introduces distinct electronic properties

This table highlights how structural variations can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on structurally similar compounds provides insights into potential effects:

  • Neuropharmacological Studies : Analogous compounds have been evaluated for their effects on anxiety-like behaviors in animal models. For instance, studies show that certain substituted ethanamines can reduce anxiety-like responses in rodents by modulating serotonin levels.
  • Toxicological Assessments : Toxicity studies on related compounds indicate that high doses may lead to adverse effects such as lethargy and cardiovascular disturbances. Understanding these effects is crucial for assessing safety profiles.
  • Metabolic Pathways : Investigations into metabolic pathways reveal that similar compounds undergo demethylation and oxidation processes in the liver, suggesting that metabolic stability could impact their biological efficacy.

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